tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148302
InChI: InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20148302

Molecular Formula: C12H21N3O2

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14)
Standard InChI Key FGCYEDNAVRTJTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=NCCN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered saturated amine) substituted at the 2-position with a 4,5-dihydro-1H-imidazol-2-yl group. The tert-butyl carbamate (Boc) group at the 1-position of pyrrolidine enhances steric protection and modulates solubility. Key structural parameters include:

  • IUPAC Name: tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • SMILES: CC(C)(C)OC(=O)N1CCCC1C2=NCCN2\text{CC(C)(C)OC(=O)N1CCCC1C2=NCCN2}

  • InChIKey: FGCYEDNAVRTJTQ-UHFFFAOYSA-N\text{FGCYEDNAVRTJTQ-UHFFFAOYSA-N}

The dihydroimidazole moiety exists in a partially saturated state, reducing aromaticity compared to fully conjugated imidazoles, which influences reactivity and hydrogen-bonding capabilities.

Physicochemical Data

PropertyValue
Molecular FormulaC12H21N3O2\text{C}_{12}\text{H}_{21}\text{N}_3\text{O}_2
Molecular Weight239.31 g/mol
Purity (HPLC)≥99.0%
Storage Conditions2–8°C, protected from light
AppearanceSolid (light yellow to yellow)

These properties are critical for handling and application in synthetic workflows.

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with (S)-proline or analogous pyrrolidine precursors. A representative pathway involves:

  • Boc Protection: Reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions to form the Boc-protected intermediate.

  • Imidazoline Formation: Condensation with ethylenediamine derivatives in the presence of a carbonyl source (e.g., triphosgene) to install the dihydroimidazole ring.

For example, a related compound, (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is synthesized via bromination of preformed imidazole intermediates at −10°C. Similar low-temperature strategies may apply to stabilize reactive intermediates during dihydroimidazole formation.

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating polar aprotic solvents like DMF or THF.

  • Racemization Risk: Chiral centers in pyrrolidine require mild conditions to prevent epimerization, often achieved using Hünig’s base or catalytic DMAP .

Biological and Pharmacological Applications

Drug Intermediate Utility

The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane), enabling sequential functionalization. This feature is exploited in synthesizing:

  • Kinase Inhibitors: Imidazoline-pyrrolidine hybrids target ATP-binding pockets in kinases.

  • GPCR Modulators: The rigid pyrrolidine scaffold mimics natural peptide conformations, aiding in receptor binding .

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey SubstituentApplication
tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylateC12H21N3O2\text{C}_{12}\text{H}_{21}\text{N}_3\text{O}_2239.31DihydroimidazoleSynthetic intermediate
(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate C18H22BrN3O2\text{C}_{18}\text{H}_{22}\text{Br}\text{N}_3\text{O}_2392.304-BromophenylAnticancer research
(R)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate C18H22IN3O2\text{C}_{18}\text{H}_{22}\text{IN}_3\text{O}_2439.294-IodophenylRadiopharmaceuticals

The dihydroimidazole variant lacks aromaticity, reducing π-stacking interactions but improving solubility in aqueous-organic mixtures.

Future Directions and Challenges

Stereoselective Synthesis

Advances in asymmetric catalysis could enable enantioselective construction of the pyrrolidine-imidazoline scaffold, enhancing access to chiral derivatives for drug discovery.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or nanoparticle conjugates may improve bioavailability and tissue-specific targeting, addressing current limitations in pharmacokinetics .

Computational Modeling

Machine learning models predicting binding affinities for imidazoline-containing compounds could accelerate lead optimization, reducing experimental trial-and-error .

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